molecular formula C15H20N2O2 B7512299 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone

1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone

Cat. No. B7512299
M. Wt: 260.33 g/mol
InChI Key: XVGMPQYZQSBIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, also known as DBZPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZPE is a piperazine derivative that has a benzoyl group attached to it. This compound is highly reactive and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is not well understood. However, it has been proposed that 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone exerts its biological activity by interacting with specific targets in the cell. It has been suggested that 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone may inhibit the activity of certain enzymes or receptors in the cell, leading to the observed biological effects.
Biochemical and Physiological Effects:
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone exhibits potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been found to exhibit central nervous system stimulant activity by increasing the release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone in lab experiments is its high reactivity, which makes it a valuable building block for the synthesis of novel compounds. In addition, 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one of the major limitations of using 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is its high toxicity, which can pose a risk to researchers working with this compound. Therefore, appropriate safety measures should be taken when handling 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone in the lab.

Future Directions

There are several future directions for the study of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone. One direction is the development of novel compounds based on the structure of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone for various applications such as drug discovery and materials science. Another direction is the elucidation of the mechanism of action of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, which will provide insights into its biological activity and potential therapeutic applications. Furthermore, the study of the toxicity and safety profile of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone will be important for its future use in various applications.

Synthesis Methods

The synthesis of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone involves the reaction of piperazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Scientific Research Applications

1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and a central nervous system stimulant. In materials science, 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been used as a building block for the synthesis of novel polymers and dendrimers. In catalysis, 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been found to exhibit excellent catalytic activity in various reactions such as Suzuki coupling and Heck reaction.

properties

IUPAC Name

1-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-4-5-14(10-12(11)2)15(19)17-8-6-16(7-9-17)13(3)18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGMPQYZQSBIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone

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